

understanding the chemical series of ChX710

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Compound of Interest

Compound Name: ChX710

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An In-Depth Technical Guide to the Chemical Series ChX710

This technical guide provides a comprehensive overview of the chemical series **ChX710**, focusing on its discovery, mechanism of action, and experimental characterization. The information is intended for researchers, scientists, and drug development professionals working in immunology, virology, and oncology.

Introduction to ChX710

ChX710 is a prototypical member of a 1H-benzimidazole-4-carboxamide chemical series identified in a high-throughput screen for novel modulators of the innate immune system.^[1] It was discovered as a compound that induces the expression of Interferon-Stimulated Genes (ISGs) through the activation of an Interferon-Stimulated Response Element (ISRE) promoter sequence.^[1] While it does not induce type I interferon (IFN) secretion on its own, **ChX710** primes the cellular response to cytosolic DNA, leading to a synergistic enhancement of IFN- β secretion and ISG expression in a STING-dependent manner.^[1]

Chemical Properties

| Property | Value |
|-------------------|---|
| Chemical Name | 1H-benzimidazole-4-carboxamide derivative |
| CAS Number | 2438721-44-7 |
| Molecular Formula | C18H21N5O |
| Molecular Weight | 323.39 g/mol |

Mechanism of Action

ChX710 modulates the type I interferon response pathway. Its mechanism is distinct from direct STING agonists. Key aspects of its action include:

- **ISRE Promoter Activation:** **ChX710** activates the ISRE promoter, a key element in the transcriptional response to type I interferons.[\[1\]](#)
- **ISG Induction:** Treatment with **ChX710** leads to the upregulation of specific ISGs, such as IFI6 and IFI27.[\[2\]](#)
- **IRF3 Phosphorylation:** **ChX710** induces the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a critical step in the activation of the type I interferon pathway.[\[1\]](#)
- **MAVS and IRF1 Dependence:** The induction of ISRE by **ChX710** is dependent on the mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 1 (IRF1).[\[1\]](#)
- **IRF3 Independence for ISRE Induction:** Interestingly, while **ChX710** induces IRF3 phosphorylation, the activation of the ISRE promoter itself is independent of IRF3.[\[1\]](#)[\[3\]](#)
- **STING-Dependent Priming:** **ChX710** primes the cellular response to cytosolic DNA. This priming effect, which results in enhanced IFN- β production, is dependent on the STING (Stimulator of Interferon Genes) protein.[\[1\]](#)

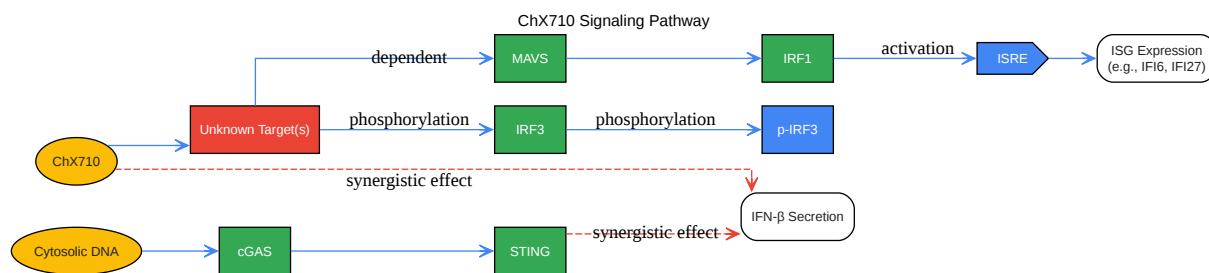
Quantitative Data

The following table summarizes the quantitative data for **ChX710** and its parent compound, ChX67779, from the primary literature.

| Compound | Assay | Cell Line | Parameter | Value | Reference |
|----------|--------------------------------|-----------|---------------|--------------------------|-----------|
| ChX67779 | ISRE-Luciferase Reporter Assay | HEK-293 | EC50 | ~25 μ M | [4] |
| ChX710 | IFI27 mRNA Induction | HEK-293T | Concentration | 12.5 μ M, 25 μ M | [2] |
| ChX710 | IFI6 mRNA Induction | HEK-293T | Concentration | 12.5 μ M, 25 μ M | [2] |
| ChX710 | IFI27 mRNA Induction | PBMCs | Concentration | 12 μ M, 25 μ M | [2] |

Signaling Pathway

The proposed signaling pathway for **ChX710**'s activity is depicted below. **ChX710** initiates a signaling cascade that is dependent on MAVS and IRF1 to induce ISRE-mediated gene expression. While it also leads to IRF3 phosphorylation, this is not required for ISRE activation. The priming effect for the response to cytosolic DNA is dependent on STING.



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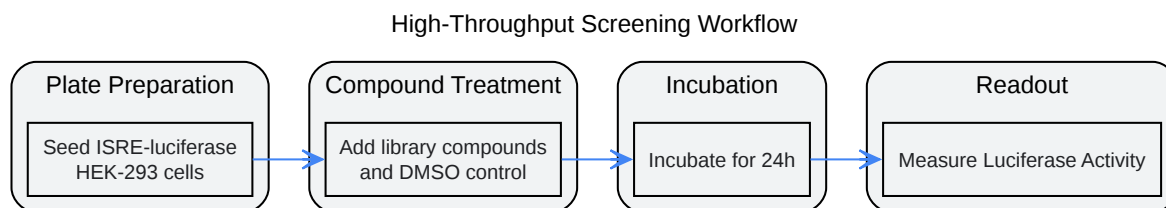
Caption: Proposed signaling pathway for **ChX710**.

Experimental Protocols

High-Throughput Screening for ISRE Activators

This protocol describes the initial screening that led to the discovery of the **ChX710** chemical series.^[1]

- Cell Line: HEK-293 cells stably expressing a luciferase reporter gene under the control of five interferon-stimulated response elements (ISRE-luciferase).
- Assay Plate Preparation: 4×10^4 ISRE-luciferase HEK-293 cells per well were seeded in 96-well plates.
- Compound Treatment: Cells were incubated with compounds from a chemical library (10,000 synthetic compounds) at various concentrations (e.g., ranging from 3 to 100 μM for the parent compound ChX67779). A DMSO-only control was included.^[4]
- Incubation: Plates were incubated for 24 hours.
- Luciferase Assay: Luciferase activity was measured to determine the level of ISRE induction.



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Caption: Workflow for the high-throughput screening of ISRE activators.

RT-qPCR for ISG Expression

This protocol was used to quantify the induction of specific Interferon-Stimulated Genes.^[2]

- Cell Lines: HEK-293T cells or Peripheral Blood Mononuclear Cells (PBMCs).

- Treatment: Cells were left untreated (DMSO alone) or incubated with **ChX710** at specified concentrations (e.g., 12.5 μ M and 25 μ M) for various time points (e.g., 0, 4, 16, or 24 hours).
- RNA Extraction: Total RNA was extracted from the cells.
- Reverse Transcription: RNA was reverse-transcribed to cDNA.
- Quantitative PCR: qPCR was performed using primers specific for the target ISGs (e.g., IFI6, IFI27) and a housekeeping gene for normalization.
- Data Analysis: The fold induction of ISG expression was calculated relative to the untreated control.

Western Blot for IRF3 Phosphorylation

This protocol was used to detect the phosphorylation of IRF3.

- Cell Lysate Preparation: Cells were treated with **ChX710** or a control. Whole-cell extracts were prepared using a suitable lysis buffer.
- Protein Quantification: Protein concentration in the lysates was determined.
- SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Proteins were transferred to a PVDF membrane.
- Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for phosphorylated IRF3 (p-IRF3). A primary antibody against total IRF3 was used as a control.
- Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was used, followed by detection with an enhanced chemiluminescence (ECL) substrate.

Conclusion

The **ChX710** chemical series represents a novel class of immunomodulatory compounds. Its unique mechanism of action, involving the priming of the STING-dependent cytosolic DNA

sensing pathway via a MAVS- and IRF1-dependent pathway, distinguishes it from direct STING agonists. This provides a promising new avenue for the development of therapeutics for infectious diseases and cancer. Further investigation into the precise molecular target(s) of **ChX710** and its in vivo efficacy is warranted.

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